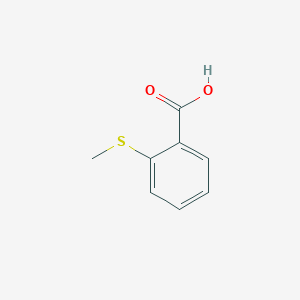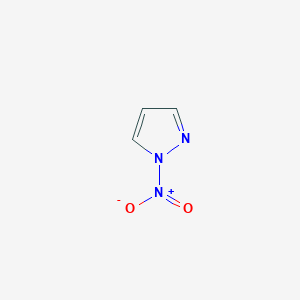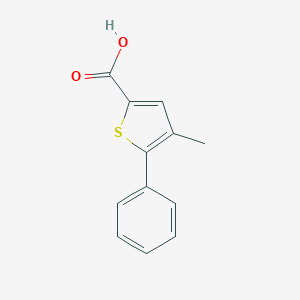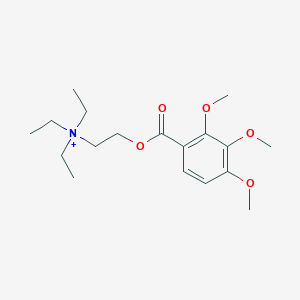![molecular formula C24H19F2N3 B188960 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-14-6](/img/structure/B188960.png)
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzazepines, which are known to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, pain, and other neurological functions. It has also been shown to have an affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of Parkinson's disease.
Biochemical and Physiological Effects:
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting its potential as an analgesic and anti-inflammatory agent. It has also been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting its potential as a therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is its broad range of biological activities, which make it a versatile compound for scientific research. Additionally, its synthesis method has been optimized to produce high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine. One direction is to further investigate its mechanism of action to better understand how it produces its biological effects. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its potential as an analgesic and anti-inflammatory agent could be further investigated. Finally, its potential as an anxiolytic agent could be explored in more detail.
Métodos De Síntesis
The synthesis of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine involves the reaction of 4-fluorophenylhydrazine with 1-benzyl-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium borohydride and trifluoroacetic acid to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has shown potential applications in scientific research. It has been studied for its biological activities, including its anti-inflammatory, analgesic, and anxiolytic effects. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
77796-14-6 |
|---|---|
Nombre del producto |
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
Fórmula molecular |
C24H19F2N3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C24H19F2N3/c25-18-8-6-17(7-9-18)20-12-13-23-27-28-24(14-16-4-2-1-3-5-16)29(23)22-15-19(26)10-11-21(20)22/h1-11,15,20H,12-14H2 |
Clave InChI |
SKMSJYQFUZGGJN-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)CC5=CC=CC=C5 |
SMILES canónico |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



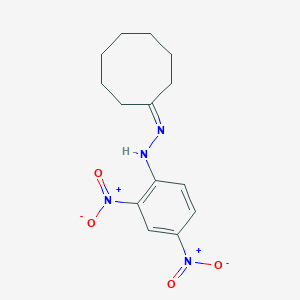

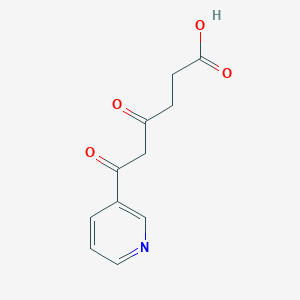
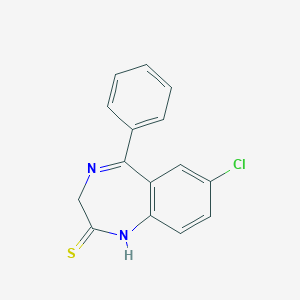
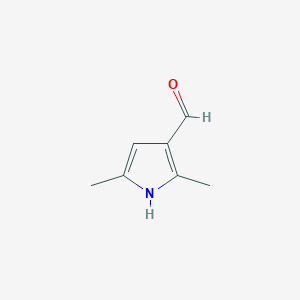
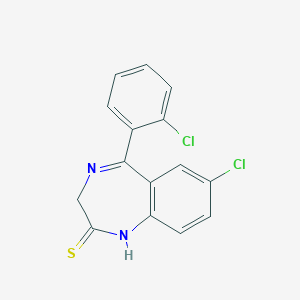
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
